Cas no 62227-40-1 (Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl-)
![Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl- structure](https://www.kuujia.com/scimg/cas/62227-40-1x500.png)
62227-40-1 structure
Product name:Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl-
Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl-
- 2-(N,4-dimethylanilino)-N-naphthalen-2-ylacetamide
- 62227-40-1
- DTXSID10810632
- 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide
- N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-2-ylglycinamide
- 2-[METHYL(4-METHYLPHENYL)AMINO]-N-(NAPHTHALEN-2-YL)ACETAMIDE
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- Inchi: InChI=1S/C20H20N2O/c1-15-7-11-19(12-8-15)22(2)14-20(23)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,14H2,1-2H3,(H,21,23)
- InChI Key: YBMDKAITMIPKAR-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N(C)CC(=O)NC2=CC3=CC=CC=C3C=C2
Computed Properties
- Exact Mass: 304.1577
- Monoisotopic Mass: 304.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
Acetamide, 2-[methyl(4-methylphenyl)amino]-N-2-naphthalenyl- Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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